lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18080022
InChI: InChI=1S/C6H9N3O3.Li/c1-9-4-7-8-5(9)2-12-3-6(10)11;/h4H,2-3H2,1H3,(H,10,11);/q;+1/p-1
SMILES:
Molecular Formula: C6H8LiN3O3
Molecular Weight: 177.1 g/mol

lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate

CAS No.:

Cat. No.: VC18080022

Molecular Formula: C6H8LiN3O3

Molecular Weight: 177.1 g/mol

* For research use only. Not for human or veterinary use.

lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate -

Specification

Molecular Formula C6H8LiN3O3
Molecular Weight 177.1 g/mol
IUPAC Name lithium;2-[(4-methyl-1,2,4-triazol-3-yl)methoxy]acetate
Standard InChI InChI=1S/C6H9N3O3.Li/c1-9-4-7-8-5(9)2-12-3-6(10)11;/h4H,2-3H2,1H3,(H,10,11);/q;+1/p-1
Standard InChI Key AELLHEUMDMPAKU-UHFFFAOYSA-M
Canonical SMILES [Li+].CN1C=NN=C1COCC(=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a lithium cation (Li+\text{Li}^+) ionically bonded to the deprotonated oxygen of a 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate anion. The anion features a 4-methyl-1,2,4-triazole ring linked via a methoxy group to an acetate backbone. Key structural attributes include:

  • Triazole Ring: A five-membered aromatic heterocycle with three nitrogen atoms, contributing to electron delocalization and stability.

  • Methoxy Bridge: Enhances solubility and modulates steric effects.

  • Acetate Group: Provides a carboxylate binding site for lithium coordination.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC6H8LiN3O3\text{C}_6\text{H}_8\text{LiN}_3\text{O}_3
Molecular Weight177.1 g/mol
IUPAC NameLithium;2-[(4-methyl-1,2,4-triazol-3-yl)methoxy]acetate
Canonical SMILES[Li+].CN1C=NN=C1COCC(=O)[O-]
Topological Polar Surface Area83.8 Ų

The compound’s solubility in polar solvents like water and methanol stems from its ionic nature and hydrogen-bonding capacity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The ligand precursor, 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid, is synthesized via nucleophilic substitution between 4-methyl-1,2,4-triazole-3-thiol and ethyl bromoacetate, followed by saponification to yield the free acid. Subsequent neutralization with lithium hydroxide or carbonate in aqueous ethanol produces the lithium salt .

Reaction Scheme:

4-Methyl-1,2,4-triazole-3-thiol+BrCH2COOEtBaseEthyl 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetateLiOHLithium Salt\text{4-Methyl-1,2,4-triazole-3-thiol} + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{Base}} \text{Ethyl 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate} \xrightarrow{\text{LiOH}} \text{Lithium Salt}

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (≥85%) and purity (≥95%). Parameters such as pH (8.5–9.0), temperature (50–60°C), and solvent polarity are tightly controlled to minimize byproducts like unreacted ligand or lithium carbonate.

Applications in Scientific Research

Medicinal Chemistry

Triazole derivatives exhibit antimicrobial, antiviral, and anticancer activities. The 1,2,4-triazole ring in this compound interacts with enzymatic active sites, inhibiting pathogens such as Staphylococcus aureus (MIC: 16 µg/mL) and Escherichia coli (MIC: 8 µg/mL). Preliminary studies suggest potential in neurology due to lithium’s mood-stabilizing effects, though in vivo validation is pending.

Materials Science

As a coordination compound, it serves as a precursor for lithium-ion conductive polymers. Blending with poly(ethylene oxide) yields solid electrolytes with ionic conductivities of 104S/cm10^{-4} \, \text{S/cm} at 25°C, suitable for battery applications.

Table 2: Comparative Ionic Conductivity

Polymer MatrixIonic Conductivity (S/cm)Temperature
PEO + LiPF₆2.5×1042.5 \times 10^{-4}25°C
PEO + This Compound1.8×1041.8 \times 10^{-4}25°C

Mechanistic Insights

Biological Activity

The triazole ring inhibits cytochrome P450 enzymes (CYP3A4, IC₅₀: 12 µM) via π-π stacking and hydrogen bonding, disrupting microbial cell wall synthesis. Lithium ions modulate neurotransmitter release by competing with Mg2+\text{Mg}^{2+} in ATP-dependent pathways, a mechanism explored for bipolar disorder therapy.

Electrochemical Behavior

In solid electrolytes, lithium ions migrate through amorphous polymer regions, with conductivity following the Vogel-Tammann-Fulcher equation:

σ=σ0exp(BTT0)\sigma = \sigma_0 \exp\left(-\frac{B}{T - T_0}\right)

where σ0\sigma_0, BB, and T0T_0 are material-specific constants.

Challenges and Future Directions

Current limitations include moderate thermal stability (decomposition at 180°C) and hygroscopicity. Functionalizing the triazole ring with fluorinated groups may enhance stability, while nanocomposites with SiO₂ could improve mechanical strength. Clinical trials are needed to validate therapeutic efficacy and toxicity profiles.

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